Cas no 1880924-23-1 (2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine)

2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine
- 1880924-23-1
- EN300-790008
- 1-Pyrrolidinepropanamine, β,β-difluoro-3-methyl-
-
- インチ: 1S/C8H16F2N2/c1-7-2-3-12(4-7)6-8(9,10)5-11/h7H,2-6,11H2,1H3
- InChIKey: ZFJDAVKUGRCGFP-UHFFFAOYSA-N
- SMILES: FC(CN)(CN1CCC(C)C1)F
計算された属性
- 精确分子量: 178.12815484g/mol
- 同位素质量: 178.12815484g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 150
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- XLogP3: 0.9
じっけんとくせい
- 密度みつど: 1.057±0.06 g/cm3(Predicted)
- Boiling Point: 229.6±40.0 °C(Predicted)
- 酸度系数(pKa): 6.90±0.30(Predicted)
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790008-0.1g |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
1880924-23-1 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
Enamine | EN300-790008-0.5g |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
1880924-23-1 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
Enamine | EN300-790008-1.0g |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
1880924-23-1 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
Enamine | EN300-790008-0.05g |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
1880924-23-1 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-790008-0.25g |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
1880924-23-1 | 95% | 0.25g |
$1235.0 | 2024-05-22 | |
Enamine | EN300-790008-10.0g |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
1880924-23-1 | 95% | 10.0g |
$5774.0 | 2024-05-22 | |
Enamine | EN300-790008-2.5g |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
1880924-23-1 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
Enamine | EN300-790008-5.0g |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
1880924-23-1 | 95% | 5.0g |
$3894.0 | 2024-05-22 |
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine 関連文献
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amineに関する追加情報
Research Brief on 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine (CAS: 1880924-23-1)
The compound 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine (CAS: 1880924-23-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluorinated propan-1-amine backbone and 3-methylpyrrolidin-1-yl moiety, exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and enzyme modulation. Recent studies have explored its synthesis, mechanism of action, and potential therapeutic applications, positioning it as a compound of interest for further preclinical and clinical investigation.
Recent advancements in the synthesis of 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine have focused on optimizing yield and purity while minimizing byproducts. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route that leverages chiral catalysts to achieve enantiomeric purity exceeding 98%. This methodological improvement is critical for ensuring the reproducibility and scalability of the compound, which is essential for its transition from laboratory research to potential therapeutic use.
Pharmacological studies have identified 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine as a potent modulator of gamma-aminobutyric acid (GABA) receptors, particularly the GABAB subtype. In vitro assays using human recombinant GABAB receptors demonstrated a significant enhancement of receptor activity at nanomolar concentrations, suggesting its potential utility in treating conditions such as anxiety, epilepsy, and chronic pain. Additionally, its difluorinated structure confers metabolic stability, as evidenced by its prolonged half-life in rodent models, which could translate to less frequent dosing in clinical settings.
Beyond its CNS applications, preliminary research has explored the compound's role as a building block for more complex pharmacophores. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of novel kinase inhibitors, where the 3-methylpyrrolidin-1-yl group was found to enhance binding affinity to target enzymes. This versatility underscores the compound's value in drug discovery, particularly in the design of multifunctional therapeutics.
Despite these promising findings, challenges remain in the development of 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine. Toxicological assessments in non-human primates revealed dose-dependent hepatotoxicity at higher concentrations, necessitating further structural optimization to mitigate adverse effects. Moreover, its blood-brain barrier permeability, while adequate, may require formulation enhancements to maximize CNS bioavailability. Ongoing research aims to address these limitations through medicinal chemistry refinements and advanced delivery systems.
In conclusion, 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine (CAS: 1880924-23-1) represents a compelling case study in the intersection of chemical innovation and therapeutic potential. Its dual role as a standalone bioactive molecule and a versatile synthetic intermediate highlights its broad applicability in drug development. Future studies will be pivotal in elucidating its full therapeutic spectrum and optimizing its pharmacological profile for clinical translation.
1880924-23-1 (2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine) Related Products
- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)
- 1804891-95-9(Ethyl 3-bromo-4-(difluoromethyl)-2-iodopyridine-5-carboxylate)
- 1286726-21-3(ethyl 4-{2-(6-methylpyridin-2-yl)amino-1,3-thiazole-4-carbonyl}piperazine-1-carboxylate)
- 2229248-11-5(methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate)
- 2757927-84-5(5-Amino-2-(2-acetamidoethyl)-1,3-thiazole-4-carboxylic acid)
- 2098137-94-9(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile)
- 2648961-14-0(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride)
- 2375273-04-2(5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride)
- 1903501-19-8(1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane)
- 1443328-96-8(2,2,2-trifluoro-1-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanone)




